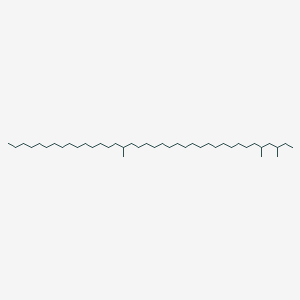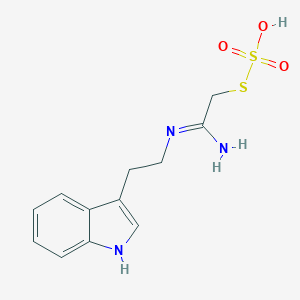
Carburo de cromo (Cr7C3)
Descripción general
Descripción
Chromium carbide (Cr7C3) is a ceramic compound known for its exceptional hardness, wear resistance, and corrosion resistance. It is a refractory compound, meaning it retains its strength at high temperatures. Chromium carbide exists in several chemical compositions, including Cr3C2 and Cr23C6, but Cr7C3 is notable for its hexagonal crystal structure and microhardness of 1336 kg/mm² .
Aplicaciones Científicas De Investigación
Chromium carbide has a wide range of scientific research applications due to its unique properties:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for the synthesis of other chromium compounds.
Biology: Investigated for its potential use in biomedical implants due to its biocompatibility and wear resistance.
Medicine: Explored for its antimicrobial properties and potential use in medical devices.
Industry: Widely used in the manufacturing of wear-resistant coatings, cutting tools, and high-temperature components
Mecanismo De Acción
Target of Action
Chromium carbide (Cr7C3) primarily targets metallic surfaces where it forms a protective layer. This layer significantly enhances the wear resistance, extreme stiffness, and oxidation resistance of the metal .
Mode of Action
The mode of action of Cr7C3 involves the formation of a protective layer on the surface of metals. This is achieved through a process known as mechanical alloying, where metallic chromium and pure carbon in the form of graphite are ground into a fine powder. The components are then pressed into a pellet and subjected to hot isostatic pressing . The heat and pressure cause the graphite and metallic chromium to react and form chromium carbide .
Result of Action
The result of Cr7C3’s action is the formation of a protective layer on the surface of metals. This layer significantly enhances the wear resistance, extreme stiffness, and oxidation resistance of the metal, even under high temperatures . The hardest and most commonly used composition for this purpose is Cr3C2 .
Action Environment
The action of Cr7C3 is influenced by environmental factors such as temperature and pressure. For instance, the formation of chromium carbide is facilitated by high temperatures and pressures . Furthermore, once formed, Cr7C3 displays excellent resistance to high temperatures, making it particularly useful in harsh or extreme environments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chromium carbide can be synthesized through mechanical alloying, where metallic chromium and pure carbon in the form of graphite are loaded into a ball mill and ground into a fine powder. The components are then pressed into a pellet and subjected to hot isostatic pressing, which utilizes an inert gas, primarily argon, in a sealed oven. The heat and pressure cause the graphite and metallic chromium to react and form chromium carbide .
Industrial Production Methods: In industrial settings, chromium carbide coatings are often produced using methods such as pack cementation, physical vapor deposition, chemical vapor deposition, and electrospark deposition. These methods involve high temperatures and controlled environments to ensure the formation of a uniform and durable chromium carbide layer .
Análisis De Reacciones Químicas
Types of Reactions: Chromium carbide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Chromium carbide reacts with oxygen at high temperatures to form chromium oxide (Cr2O3).
Reduction: Chromium carbide can be reduced by hydrogen gas to form metallic chromium and methane.
Substitution: Chromium carbide can react with other metal carbides to form mixed metal carbides.
Major Products: The major products formed from these reactions include chromium oxide, metallic chromium, and mixed metal carbides .
Comparación Con Compuestos Similares
Chromium carbide (Cr7C3) can be compared with other similar compounds such as Cr3C2 and Cr23C6:
Cr3C2: Has an orthorhombic crystal structure and a higher microhardness of 2280 kg/mm².
Cr23C6: Has a cubic crystal structure and a Vickers hardness of 976 kg/mm².
Chromium carbide (Cr7C3) is unique due to its hexagonal crystal structure and balanced properties of hardness and wear resistance, making it suitable for a variety of applications .
Propiedades
IUPAC Name |
chromium;methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH4.7Cr/h3*1H4;;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETQUXSKPMRGCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C.C.C.[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12Cr7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30923551 | |
| Record name | Chromium--methane (7/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30923551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12075-40-0 | |
| Record name | Chromium carbide (Cr7C3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012075400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromium carbide (Cr7C3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chromium--methane (7/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30923551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptachromium tricarbide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.930 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(dimethoxymethyl)-1H-benzo[d]imidazole](/img/structure/B80139.png)













